molecular formula C13H7F3N4O B4075398 5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B4075398
M. Wt: 292.22 g/mol
InChI Key: VQCQBIVXLXQKNJ-UHFFFAOYSA-N
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Description

5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by the presence of a pyridazine ring fused with an oxadiazole ring, along with a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

5-pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4O/c14-13(15,16)10-4-2-1-3-9(10)11-19-12(21-20-11)8-5-6-17-18-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCQBIVXLXQKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable diketone or ketoester under reflux conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the pyridazine derivative with an appropriate nitrile oxide in the presence of a base such as triethylamine.

    Substitution with Trifluoromethyl-Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be accomplished through the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl-phenyl halide in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as a cyclooxygenase inhibitor, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring also show diverse biological activities.

Uniqueness

The uniqueness of 5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its combined structural features, which contribute to its broad spectrum of activities and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-Pyridazin-4-yl-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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